An In-depth Technical Guide to the Chemical Properties of (2R,3S)-2,3-Hexanediol
An In-depth Technical Guide to the Chemical Properties of (2R,3S)-2,3-Hexanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-2,3-Hexanediol is a chiral vicinal diol that holds significance as a versatile building block in asymmetric synthesis. Its stereochemical configuration makes it a valuable tool for the construction of complex chiral molecules, particularly in the field of drug development. This technical guide provides a comprehensive overview of the chemical and physical properties of (2R,3S)-2,3-Hexanediol, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential role in biological signaling pathways.
Chemical and Physical Properties
The accurate characterization of (2R,3S)-2,3-Hexanediol is crucial for its effective application in research and development. While experimental data for this specific stereoisomer is limited in publicly available databases, the following tables summarize the known and predicted properties.
Table 1: General and Physical Properties of 2,3-Hexanediol
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | PubChem[1] |
| Molecular Weight | 118.17 g/mol | PubChem[1] |
| IUPAC Name | (2R,3S)-hexane-2,3-diol | PubChem[1] |
| Melting Point | ~60 °C (for hexane-2,3-diol) | Lookchem[2] |
| Boiling Point | ~221.7 °C (rough estimate for hexane-2,3-diol) | Lookchem[2] |
| Density | ~0.9900 g/cm³ (for hexane-2,3-diol) | Lookchem[2] |
| Solubility | Data not available for the specific isomer. Generally soluble in polar organic solvents. |
Note: The melting point, boiling point, and density are for "hexane-2,3-diol" without specification of the stereoisomer. Researchers should determine these values experimentally for the (2R,3S) isomer for precise work.
Table 2: Computed Properties of (2R,3S)-2,3-Hexanediol
| Property | Value | Source |
| XLogP3-AA (Octanol-water partition coefficient) | 0.6 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 118.099379685 | PubChem[1] |
| Monoisotopic Mass | 118.099379685 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of (2R,3S)-2,3-Hexanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H and ¹³C NMR data for (2S,3R)-2,3-Hexanediol, the enantiomer of the title compound, can be found in the work of Heathcock et al. (1984). The spectra for the (2R,3S) isomer are expected to be identical.
Mass Spectrometry (MS): The mass spectrum of a stereoisomer of 2,3-hexanediol is available through the NIST WebBook. The fragmentation pattern is expected to be very similar for all stereoisomers.
Infrared (IR) Spectroscopy: A specific IR spectrum for (2R,3S)-2,3-Hexanediol is not readily available. However, the IR spectrum of a vicinal diol will characteristically show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups. The presence of intramolecular hydrogen bonding can influence the shape and position of this band.
Experimental Protocols
The synthesis of enantiomerically pure (2R,3S)-2,3-Hexanediol is a critical step for its use in stereoselective applications. The following protocol is based on the work of Schroeder, F., et al. (1994), who synthesized the related (2S,3R)- and (2R,3R)-diols. A common method for the synthesis of such diols is the Sharpless asymmetric dihydroxylation of the corresponding alkene.
Synthesis of (2R,3S)-2,3-Hexanediol via Sharpless Asymmetric Dihydroxylation:
This protocol describes the synthesis of the enantiomer, (2S,3R)-2,3-Hexanediol, from trans-2-hexene. To obtain the desired (2R,3S) product, the opposite chiral ligand (AD-mix-α instead of AD-mix-β) should be used.
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Materials: trans-2-hexene, AD-mix-β (containing (DHQ)₂PHAL as the chiral ligand), potassium ferricyanide(III), potassium carbonate, tert-butanol, water, sodium sulfite, ethyl acetate, magnesium sulfate.
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Procedure:
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A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
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AD-mix-β is added to the cooled solvent and stirred until both phases are clear.
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trans-2-hexene is added to the mixture.
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The reaction is stirred vigorously at 0 °C for 24 hours.
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The reaction is quenched by the addition of sodium sulfite.
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The mixture is warmed to room temperature and stirred for 1 hour.
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Ethyl acetate is added, and the layers are separated.
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The aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with 2 M NaOH, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
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Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Logical Workflow for Synthesis and Purification:
Caption: Synthetic workflow for (2R,3S)-2,3-Hexanediol.
Reactivity and Applications in Drug Development
As a chiral vicinal diol, (2R,3S)-2,3-Hexanediol is a valuable chiral building block in asymmetric synthesis. The two hydroxyl groups can be selectively protected or activated to allow for the stereocontrolled introduction of new functionalities.
Key Reactions:
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Protection/Deprotection: The hydroxyl groups can be protected with a variety of protecting groups (e.g., silyl ethers, acetals) to control their reactivity in subsequent synthetic steps.
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Oxidation: Selective oxidation of one of the hydroxyl groups can lead to the formation of chiral α-hydroxy ketones, which are important intermediates in organic synthesis.
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Conversion to Epoxides: The diol can be converted to a chiral epoxide, which can then undergo nucleophilic ring-opening reactions to introduce a wide range of substituents with defined stereochemistry.
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Use as a Chiral Auxiliary: The diol can be temporarily attached to a prochiral molecule to direct the stereochemical outcome of a reaction. After the reaction, the auxiliary can be cleaved and recovered.
Application in Pharmaceutical Synthesis:
While specific examples of blockbuster drugs synthesized using (2R,3S)-2,3-Hexanediol are not readily found in the public domain, chiral diols of this type are widely employed in the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). Their ability to introduce two stereocenters in a controlled manner is highly valuable in the construction of natural products and their analogs, many of which form the basis of modern pharmaceuticals.
Potential Role in Biological Signaling
Recent research has highlighted the role of endogenous lipid-derived vicinal diols as signaling molecules, particularly in the context of pain and inflammation. These diols are often metabolites of epoxy fatty acids, formed by the action of epoxide hydrolases.
Signaling Pathway Involving Vicinal Diols in Nociception:
Some lipid diols have been shown to modulate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in the perception of pain and noxious stimuli. While the direct interaction of (2R,3S)-2,3-Hexanediol with the TRPV1 channel has not been explicitly demonstrated, the general mechanism provides a plausible avenue for its potential biological activity.
The proposed pathway involves the following steps:
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Stimulus: Tissue injury or inflammation leads to the release of various signaling molecules, including polyunsaturated fatty acids.
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Metabolism: These fatty acids are metabolized by cytochrome P450 enzymes to form epoxy fatty acids.
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Hydration: Soluble epoxide hydrolase (sEH) converts the epoxy fatty acids into vicinal diols.
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Channel Modulation: The resulting diols can then interact with and modulate the activity of ion channels like TRPV1, leading to an increase in neuronal excitability and the sensation of pain.
